![molecular formula C26H22N6O2 B605737 2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile CAS No. 1825345-33-2](/img/structure/B605737.png)

2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile

Overview

Description

Scientific Research Applications

Anti-Acanthamoeba Effects

AZ9482 has been found to have novel anti-Acanthamoeba effects . Acanthamoeba infection is a serious public health concern, and the development of effective and safe anti-Acanthamoeba chemotherapies is necessary . AZ9482, a poly (ADP-ribose) polymerase inhibitor, has been repurposed for this application .

Inhibition of Poly (ADP-ribose) Polymerases (PARPs)

PARPs govern a colossal amount of biological processes, such as DNA damage repair, protein degradation, and apoptosis . AZ9482 has been found to inhibit Acanthamoeba PARP activity, exhibiting a dose-and time-dependent anti-trophozoite effect .

Induction of Necrotic Cell Death

Unlike other PARP inhibitors like olaparib and venadaparib, AZ9482 has been found to induce trophozoite necrotic cell death rather than apoptosis .

Regulation of DNA Damage Repair Pathways

Transcriptomics analyses conducted on Acanthamoeba trophozoites treated with AZ9482 demonstrated that AZ9482 rapidly upregulates a multitude of DNA damage repair pathways in trophozoites .

Downregulation of Virulent Genes

Interestingly, AZ9482 has been found to downregulate several virulent genes in Acanthamoeba trophozoites .

DNA Damage Efficacy and Repair Modulation

Analyzing gene expression related to the DNA damage repair pathway and the rate of apurinic/apyrimidinic (AP) sites indicated DNA damage efficacy and repair modulation in Acanthamoeba trophozoites following AZ9482 treatment .

Mechanism of Action

Target of Action

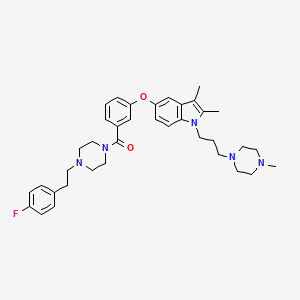

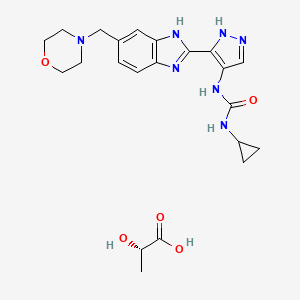

AZ9482, also known as “2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile” or “2-(4-(3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)nicotinonitrile”, is a potent inhibitor of the poly (ADP-ribose) polymerases (PARPs) family of enzymes . The primary targets of AZ9482 are PARP1, PARP2, and PARP6 .

Mode of Action

AZ9482 interacts with its targets by mimicking the adenine of NAD+, which is essential for PARP family binding . It suppresses the activity of Acanthamoeba PARP in a dose- and time-dependent manner . The compound is well stacked by the surrounding aromatic residues including H625, Y652, Y659, and Y670 .

Biochemical Pathways

The inhibition of PARPs by AZ9482 affects a multitude of biological processes, such as DNA damage repair, protein degradation, and apoptosis . Transcriptomic analyses have shown that AZ9482 rapidly upregulates a multitude of DNA damage repair pathways in trophozoites .

Result of Action

AZ9482 induces necrotic cell death in trophozoites rather than apoptosis . It also intriguingly downregulates several virulent genes .

properties

IUPAC Name |

2-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDPBFWHZOJFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does AZ9482 interact with PARP enzymes and what are the downstream effects observed in cells?

A1: AZ9482, also known as 2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile, acts as a potent triple inhibitor of PARP1, PARP2, and PARP6. [] While its exact binding mode remains to be elucidated, studies using a photoaffinity probe based on AZ9482 (PARPYnD) demonstrated its ability to effectively engage with PARP1 and PARP2 in cells. This engagement leads to the inhibition of PARP activity, ultimately disrupting critical cellular processes such as DNA repair and potentially contributing to the induction of multipolar spindle formation observed in breast cancer cells. []

Q2: What is particularly interesting about the interaction of AZ9482 with PARP6?

A2: While AZ9482 potently inhibits recombinant PARP6 in vitro and enriches PARP6 from cell lysates spiked with recombinant protein, it surprisingly fails to label endogenous PARP6 in intact cells when utilized as part of the PARPYnD probe. [] This intriguing finding suggests a potential discrepancy in the accessibility or conformation of PARP6 in its native cellular environment compared to its isolated recombinant form, highlighting a need for further investigation into the structural and functional intricacies of this enzyme.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)